7-(4-Carboxyphenyl)quinoline-3-carboxylic acid
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Overview
Description
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol . It is characterized by the presence of a quinoline ring substituted with carboxyphenyl and carboxylic acid groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of a copper salt and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source in this reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis for industrial applications. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with modified functional groups.
Scientific Research Applications
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the carboxyphenyl group, making it less versatile in certain applications.
4-Carboxyphenylquinoline: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid is unique due to the presence of both carboxyphenyl and carboxylic acid groups on the quinoline ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
7-(4-carboxyphenyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
MLIKADMORVDSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=NC=C(C=C3C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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